molecular formula C14H30N2 B5067522 N,N,2,2-tetramethyl-N'-(3-methylcyclohexyl)propane-1,3-diamine

N,N,2,2-tetramethyl-N'-(3-methylcyclohexyl)propane-1,3-diamine

Cat. No.: B5067522
M. Wt: 226.40 g/mol
InChI Key: FXQSOXZVJSHFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine is an organic compound with the molecular formula C13H28N2. It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with methyl groups and a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with methylating agents and cyclohexyl derivatives. One common method is the alkylation of propane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Raney nickel can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic or acidic conditions depending on the desired product.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the cyclohexyl group.

    N,N,N’,N’-Tetramethylethylenediamine: Contains an ethylene backbone instead of a propane backbone.

    N,N-Dimethyl-1,3-propanediamine: Has fewer methyl groups and no cyclohexyl substitution.

Uniqueness

N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine is unique due to the presence of both methyl and cyclohexyl groups, which confer distinct steric and electronic properties. These modifications enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N,N,2,2-tetramethyl-N'-(3-methylcyclohexyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-12-7-6-8-13(9-12)15-10-14(2,3)11-16(4)5/h12-13,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQSOXZVJSHFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.